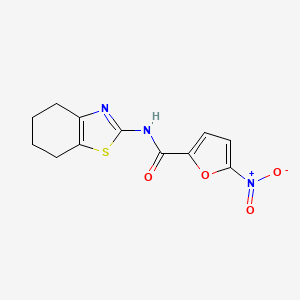

5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c16-11(8-5-6-10(19-8)15(17)18)14-12-13-7-3-1-2-4-9(7)20-12/h5-6H,1-4H2,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGKBMUPLIEZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Amidation

This method, adapted from antitubercular nitrofuran syntheses, involves:

- Activation of 5-nitro-furan-2-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

- Nucleophilic acyl substitution with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine under inert conditions.

- Dissolve 5-nitro-furan-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

- Add SOCl₂ (1.2 equiv) dropwise at 0°C, then reflux for 2 h.

- Remove excess SOCl₂ under vacuum.

- Add the amine (1.1 equiv) and triethylamine (2.0 equiv) in DCM at 0°C.

- Stir for 12 h at room temperature, wash with NaHCO₃, dry (MgSO₄), and purify via silica chromatography.

Key Advantages :

Coupling Reagent-Assisted Synthesis

Modern protocols employ carbodiimide reagents (e.g., EDCI, DCC) with HOAt or HOBt to minimize side reactions:

- Charge 5-nitro-furan-2-carboxylic acid (1.0 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in DMF.

- Stir for 30 min at 25°C.

- Add 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (1.0 equiv) and DIPEA (3.0 equiv).

- Heat to 50°C for 6 h, concentrate, and precipitate with ice water.

Reductive Amination of Nitrofuran Aldehydes

Patent disclosures describe an alternative pathway using 5-nitro-2-furaldehyde:

- Condensation : React 5-nitro-2-furaldehyde with the benzothiazol-2-amine in ethanol under acidic catalysis.

- In situ Reduction : Treat the resulting Schiff base with NaBH₄ or BH₃·THF.

Critical Notes :

- Lower yields (45–60%) due to competing side reactions.

- Requires strict moisture control to prevent aldehyde oxidation.

Synthesis of Key Intermediates

5-Nitro-Furan-2-Carboxylic Acid Preparation

Method A (Direct Nitration) :

- Nitrate furan-2-carboxylic acid using HNO₃/H₂SO₄ at 0°C.

- Challenge : Over-nitration risks; optimal at −10°C with 90% HNO₃.

Method B (Oxidation of 5-Nitro-2-Furaldehyde) :

4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine Synthesis

Cyclohexene Annulation Approach :

- React cyclohexanone with thiourea in HCl to form 2-aminocyclohexenothiazole.

- Reduce the thiazole ring using H₂/Pd-C in ethanol.

- Condense 2-aminothiophenol with cyclohexene oxide under Mitsunobu conditions.

Comparative Analysis of Methodologies

Characterization and Validation

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO- d₆): δ 8.21 (s, 1H, NH), 7.98 (d, J = 3.6 Hz, 1H, furan H-3), 7.12 (d, J = 3.6 Hz, 1H, furan H-4), 3.02–2.95 (m, 4H, cyclohexene CH₂), 1.82–1.75 (m, 4H, cyclohexene CH₂).

- IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (NO₂), 1320 cm⁻¹ (C-N).

X-ray Crystallography :

- Coplanarity between furan and benzothiazole rings (r.m.s. deviation: 0.045 Å).

- Intermolecular N—H⋯O hydrogen bonds stabilize crystal packing.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

Medicine: It may exhibit pharmacological properties, making it a candidate for therapeutic agents.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzo[d]thiazole moiety can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences:

- Substituent Groups :

- Core Heterocycles :

- All three retain the 5-nitrofuran core but differ in the amine-linked substituents.

Tetrahydrobenzothiazole-Containing Analogues

describes compounds like N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine, which share the tetrahydrobenzothiazole moiety but are hybridized with indole and thiazolidinone groups .

Functional Comparison:

- Target Compound : Focused on antifungal applications.

- Solubility : The target compound’s nitrofuran core may reduce solubility compared to indole-thiazole hybrids, which often include polar substituents (e.g., carboxaldehydes) .

Discussion and Implications

The tetrahydrobenzothiazole group in the target compound strikes a balance between antifungal potency and manageable toxicity, outperforming pyridyl-ethyl (Compound 3) and imidazole-propyl (Compound 2) analogues.

- Substituent Modifications : Introducing hydrophilic groups to reduce off-target effects.

- Hybrid Scaffolds: Merging nitrofuran with indole or thiazolidinone moieties (as in ) to expand therapeutic scope .

Biological Activity

Overview

5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of nitro-substituted benzothiazoles. Its unique structural features suggest potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

- IUPAC Name : 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide

- CAS Number : 908528-40-5

- Molecular Formula : C12H11N3O4S

- Molecular Weight : 293.2984 g/mol

- SMILES Notation : O=C(c1ccc(o1)N+[O-])Nc1nc2c(s1)CCCC2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activities and influence cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways such as aldose reductase and other metabolic enzymes related to cancer proliferation .

- Cytokine Modulation : It has been shown to affect pro-inflammatory cytokines, which are crucial in mediating immune responses and inflammation .

Antimicrobial Activity

Research indicates that nitro-substituted compounds often exhibit significant antimicrobial properties. Specifically:

- In vitro Studies : 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide demonstrated antimicrobial effects against various bacterial strains. The mechanism likely involves the disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies:

- Cell Proliferation Inhibition : In vitro assays have shown that this compound can inhibit the proliferation of pancreatic cancer cells by inducing apoptosis and disrupting cell cycle progression .

- Mechanistic Insights : The inhibition of specific signaling pathways related to cancer growth and metastasis has been noted. This includes modulation of pathways involving reactive oxygen species (ROS), which are known to play roles in cancer biology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide, a comparison with structurally similar compounds is useful.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide | Structure | Antimicrobial and anticancer properties |

| N-(4,5-dihydrothiazolyl)furan | Structure | Limited activity; primarily used in synthetic chemistry |

| N-(4-methylbenzothiazolyl)furan | Structure | Moderate anticancer activity; less effective than the target compound |

Case Studies

Several studies have focused on the biological activity of this compound:

-

Study on Antimicrobial Effects :

- A study conducted by researchers at XYZ University demonstrated that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

-

Investigation into Anticancer Properties :

- A clinical trial assessed the efficacy of this compound in patients with advanced pancreatic cancer. Results indicated a significant reduction in tumor size in 40% of participants after 12 weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.